8-Methyl-5-nitro-4-phenoxycinnoline
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Overview
Description
8-Methyl-5-nitro-4-phenoxycinnoline is a synthetic organic compound characterized by its unique structure, which includes a cinnoline core substituted with methyl, nitro, and phenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-5-nitro-4-phenoxycinnoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process often includes steps such as nitration, methylation, and phenoxylation, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5-nitro-4-phenoxycinnoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized cinnoline derivatives .
Scientific Research Applications
8-Methyl-5-nitro-4-phenoxycinnoline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 8-Methyl-5-nitro-4-phenoxycinnoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy group may also play a role in modulating the compound’s activity by affecting its binding to target molecules .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
5-Nitro-1,10-Phenanthroline: Exhibits dual mechanisms of action against Mycobacterium tuberculosis.
Uniqueness: 8-Methyl-5-nitro-4-phenoxycinnoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group, a phenoxy group, and a cinnoline core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C15H11N3O3 |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
8-methyl-5-nitro-4-phenoxycinnoline |
InChI |
InChI=1S/C15H11N3O3/c1-10-7-8-12(18(19)20)14-13(9-16-17-15(10)14)21-11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
USVYQWXHWLWVEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)[N+](=O)[O-])C(=CN=N2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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